2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione
Overview
Description
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyethoxy group attached to the anthracene core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Preparation Methods
The synthesis of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-(2-hydroxyethoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures
Chemical Reactions Analysis
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: The compound is studied for its fluorescence and photon upconversion properties, making it useful in photophysical research.
Medicinal Chemistry: Anthracene derivatives, including this compound, are explored for their potential anticancer activities.
Industrial Applications: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core. The compound can undergo photophysical processes such as fluorescence and triplet-triplet annihilation, which are utilized in applications like OLEDs and photon upconversion . In medicinal chemistry, its mechanism may involve the inhibition of cellular proteins and pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in photon upconversion.
2-Methylanthraquinone: Used as an intermediate in dye synthesis and has similar photophysical properties.
Mitoxantrone: An anthracene derivative used as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties.
Properties
IUPAC Name |
2-(2-hydroxyethoxymethyl)anthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-7-8-21-10-11-5-6-14-15(9-11)17(20)13-4-2-1-3-12(13)16(14)19/h1-6,9,18H,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJQNZMEWZTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630065 | |
Record name | 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-82-9 | |
Record name | 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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